2-(1-Piperazinyl)pyrimidine dihydrochloride

Descripción

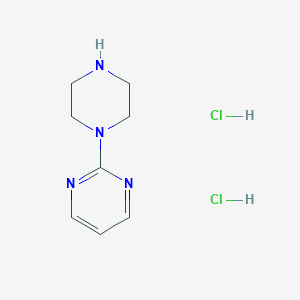

2-(1-Piperazinyl)pyrimidine dihydrochloride (CAS 94021-22-4) is a heterocyclic organic compound with the molecular formula C₈H₁₂N₄·2HCl and a molecular weight of 237.13 g/mol. It appears as a beige-to-white crystalline powder with a melting point of 286–288°C . The compound is characterized by a pyrimidine ring substituted with a piperazinyl group and two hydrochloride counterions.

Propiedades

IUPAC Name |

2-piperazin-1-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;;/h1-3,9H,4-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZGJSLHXOMREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70240234 | |

| Record name | 2-Piperazinylpyrimidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94021-22-4 | |

| Record name | 2-Piperazinylpyrimidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094021224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperazinylpyrimidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperazinylpyrimidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Standard Conditions

The most widely reported method involves reacting piperazine with 2-chloropyrimidine under alkaline aqueous conditions. Piperazine acts as a bifunctional nucleophile, displacing the chloride at the pyrimidine’s 2-position. Potassium carbonate (K₂CO₃) is the preferred base, facilitating deprotonation while minimizing side reactions like N-alkylation.

Reaction Scheme:

Optimized Parameters and Yield

-

Solvent: Water, enabling facile separation of byproducts like 1,4-bispyrimidylpiperazine.

-

Molar Ratios: Piperazine excess (2.5:1) ensures complete substitution, reducing di-substituted byproducts to <5%.

-

Workup: Chloroform extraction followed by HCl salification yields the dihydrochloride at 88% purity.

Table 1: Direct Substitution Method Performance

Boc-Protected Intermediate Route for Enhanced Purity

Synthetic Strategy

A patent by CN104803923A introduces N-Boc-piperazine to mitigate side reactions. The Boc group shields piperazine’s secondary amines, ensuring mono-substitution. Subsequent acidic hydrolysis removes the Boc group, yielding the hydrochloride salt.

Reaction Steps:

-

Condensation:

-

Deprotection:

\text{1-(2-Pyrimidine)-4-Boc-piperazine} \xrightarrow{\text{HCl, \text{H}_2\text{O}}} \text{2-(1-Piperazinyl)pyrimidine dihydrochloride}

Advantages Over Direct Substitution

-

Byproduct Reduction: Boc protection limits di-substitution, increasing purity to >99.5%.

-

Solvent Sustainability: Water replaces dichloromethane, aligning with green chemistry principles.

-

Scalability: Batch sizes up to 0.2 mol demonstrate consistent yields of 93% post-crystallization.

Table 2: Boc-Protected Method Performance

Industrial-Scale Process Innovations

High-Yield Aqueous Synthesis

Scaling the direct substitution method requires addressing solubility and mixing efficiency. The patent US20150284338A1 highlights:

Case Study: 100 kg Batch Production

-

Reagents:

-

2-Chloropyrimidine: 45 kg

-

Piperazine: 110 kg (2.5 eq)

-

K₂CO₃: 33 kg

-

Comparative Analysis of Methodologies

Efficiency and Practicality

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Substitution | 88% | 99% | High | Moderate (chloroform) |

| Boc-Protected | 89% | 99.5% | Moderate | Low (water-based) |

| Industrial Process | 85% | 98.7% | Very High | Low |

Critical Challenges

Análisis De Reacciones Químicas

Types of Reactions: 2-(1-Piperazinyl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives of this compound .

Aplicaciones Científicas De Investigación

Antidepressant and Anxiolytic Activities

Research has indicated that compounds containing piperazine structures, including 2-(1-Piperazinyl)pyrimidine dihydrochloride, can exhibit antidepressant and anxiolytic properties. For instance, derivatives of piperazine have been explored as potential anxiolytics due to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

Anticancer Properties

Studies have shown that piperazine derivatives can inhibit tumor growth by interacting with specific molecular targets involved in cancer progression. For example, certain piperazine-based compounds have demonstrated the ability to inhibit telomerase activity, which is crucial for the proliferation of cancer cells . The structural modifications involving piperazine are critical in enhancing the anticancer efficacy of these compounds.

Neurological Disorders

The therapeutic potential of this compound extends to neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Research indicates that A2A adenosine receptor antagonists, which can include piperazine derivatives, may help mitigate symptoms associated with these conditions by improving dopaminergic signaling .

Cell Culture Applications

In cell biology, this compound is utilized for cell culture and modification studies. Its capacity to influence cellular pathways makes it a valuable tool for researchers investigating cellular responses under various conditions .

Ligand Development

The compound has been employed in the development of selective ligands for various receptors, including voltage-gated calcium channels. Piperazine derivatives have shown promise as ligands that can modulate these channels' activity, potentially leading to new therapeutic strategies for pain management and other conditions .

Research Findings and Case Studies

These studies underscore the versatility of this compound in diverse pharmaceutical contexts.

Mecanismo De Acción

The mechanism of action of 2-(1-Piperazinyl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. The pyrimidine ring can also participate in π-π stacking interactions with aromatic residues in proteins .

Comparación Con Compuestos Similares

Structural and Functional Differences

Core Heterocycle Modifications: this compound features a pyrimidine-piperazine scaffold, while Levocetirizine dihydrochloride incorporates a larger aromatic system with a chlorophenyl-benzyl group, enhancing its H1 receptor binding . Piribedil dihydrochloride includes a benzodioxolmethyl group, enabling dual activity as a dopamine agonist and adrenoceptor antagonist .

Levocetirizine’s extended ethoxyacetic acid side chain improves solubility and bioavailability for oral administration .

Pharmacological Roles: this compound is non-therapeutic, primarily used in synthesis . Piribedil and Levocetirizine are active pharmaceutical ingredients (APIs) with well-defined therapeutic roles in Parkinson’s disease and allergies, respectively .

Actividad Biológica

Overview

2-(1-Piperazinyl)pyrimidine dihydrochloride is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by the presence of both a piperazine and a pyrimidine moiety, has shown potential in various therapeutic areas, including antimicrobial, anticancer, and neuroprotective effects.

- Chemical Formula : C8H12N4·2HCl

- Molecular Weight : 220.12 g/mol

- CAS Number : 94021-22-4

- Structure : The compound features a piperazine ring attached to a pyrimidine structure, which contributes to its biological activity.

Antimicrobial Activity

This compound has been evaluated for its antibacterial properties against several bacterial strains. Studies indicate that it exhibits significant activity against Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 6.5 µg/mL against Escherichia coli and 250 µg/mL against Candida albicans .

- Case Study : A series of derivatives were synthesized and tested, with some showing enhanced selectivity against Corynebacterium xerosis and Arcanobacterium haemolyticum, indicating its potential for targeted antimicrobial therapy .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research has shown that:

- Cytotoxicity : Compounds derived from this structure exhibited selective toxicity towards various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Notably, certain derivatives showed IC50 values as low as 0.01 µM, indicating potent anticancer activity .

- Mechanism of Action : The anticancer effects are thought to arise from the ability of the compound to interfere with cellular signaling pathways involved in proliferation and survival .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of 2-(1-Piperazinyl)pyrimidine derivatives. These compounds have shown promise in:

- Alzheimer's Disease Models : They were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. Some derivatives exhibited significant AChE inhibition, suggesting potential as anti-Alzheimer's agents .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(1-Piperazinyl)pyrimidine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution between 2-chloropyrimidine and piperazine under reflux in a polar aprotic solvent (e.g., dimethylformamide). The dihydrochloride salt is formed by treating the free base with hydrochloric acid.

- Optimization : Reaction temperature (80–100°C), stoichiometric ratios (1:1.2 pyrimidine:piperazine), and reaction time (12–24 hours) significantly affect yield. Purification via recrystallization from ethanol/water mixtures improves purity (>98%) .

- Table : Comparison of Reaction Conditions

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 90 | 72 | 95 |

| Acetonitrile | 80 | 65 | 92 |

Q. What safety precautions and handling protocols are recommended for this compound in laboratory settings?

- Hazards : Causes skin/eye irritation (Category 2) and may induce respiratory sensitization.

- Protocols : Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- 1H/13C NMR : Confirm the presence of piperazine (δ 2.8–3.2 ppm, multiplet) and pyrimidine (δ 8.3–8.6 ppm, doublet) protons.

- Mass Spectrometry : ESI-MS ([M+H]+: m/z 165.1) validates molecular weight.

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., C: 47.65%, H: 6.50%) .

Advanced Research Questions

Q. What advanced analytical techniques (e.g., LC-MS, NMR) are most effective in quantifying this compound in complex matrices?

- LC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile (70:30) at 0.5 mL/min. Limit of detection (LOD): 0.1 ng/mL.

- HPLC-UV : Monitor at 254 nm with a phosphate buffer (pH 6.5) mobile phase. Retention time: 6.2 minutes .

- Validation : Include spike-recovery experiments in biological fluids (e.g., plasma) to assess matrix effects .

Q. How do pH and temperature variations affect the stability of this compound, and what degradation products are formed?

- Stability Studies : Accelerated testing at 40°C/75% RH for 4 weeks shows <5% degradation at pH 4–7. Degradation increases at pH >8, forming pyrimidine-2-ol and piperazine derivatives.

- Kinetics : First-order degradation (t1/2 = 120 days at 25°C). Store in amber vials to prevent photolysis .

Q. What mechanistic insights exist regarding the interaction of this compound with biological targets such as serotonin transporters?

- Receptor Binding : Radioligand displacement assays (e.g., [3H]-citalopram) reveal IC50 values of 12 nM for serotonin transporter (SERT) inhibition.

- Molecular Docking : The piperazine moiety forms hydrogen bonds with SERT transmembrane domains (TMD3 and TMD8), while the pyrimidine ring engages in π-π stacking .

- Functional Assays : Measure serotonin uptake inhibition in HEK293 cells transfected with hSERT (EC50: 15 nM) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.